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Introduction:

This document provides detailed application notes and protocols for measuring the binding

affinity of Spliceosome Associated Protein 61 (SAP61), a key component of the SF3a protein

complex essential for pre-mRNA splicing. SAP61, along with SAP62 and SAP114, forms the

SF3a complex, which is crucial for the stable association of the U2 small nuclear

ribonucleoprotein (snRNP) with the branch point sequence of pre-mRNA during the early

stages of spliceosome assembly.[1][2] Understanding the binding affinities within the SF3a

complex and its interactions with other spliceosomal components is critical for elucidating the

molecular mechanisms of splicing and for the development of potential therapeutics targeting

splicing-related diseases. The yeast homologues of SAP61, SAP62, and SAP114 are Prp9,

Prp11, and Prp21, respectively, and studies in yeast have provided significant insights into the

interactions of these proteins.[1][2] Specifically, the interaction between SAP61 and SAP114

(and their yeast counterparts Prp9 and Prp21) is well-documented.[1][3]

This guide covers several widely used techniques for characterizing protein-protein

interactions, including Co-Immunoprecipitation (Co-IP) for qualitative assessment of binding,

and Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Biolayer

Interferometry (BLI), and Förster Resonance Energy Transfer (FRET) for quantitative

determination of binding affinities and kinetics.
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Quantitative Data Summary
While specific quantitative binding data for the direct interaction between SAP61 and SAP114

is not extensively available in the public literature, the following table provides an example of a

measured binding affinity for a component of the SF3a complex with another splicing factor.

This serves as a reference for the types of quantitative data that can be obtained using the

techniques described herein.

Interacting
Proteins

Technique
Dissociation
Constant (Kd)

Reference

SF3A1 (SURP1

domain) - SF1

fragment

Bio-layer

Interferometry (BLI)
~20 µM [4]

Signaling Pathway: Spliceosome Assembly
The following diagram illustrates the simplified pathway of the early stages of spliceosome

assembly, highlighting the role of the SF3a complex.
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Caption: Early spliceosome assembly pathway.

Experimental Protocols and Workflows
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular

context. This protocol describes the co-immunoprecipitation of SAP61 and its binding partner

SAP114 from cell lysates.

Workflow Diagram:
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Caption: Co-Immunoprecipitation workflow.

Protocol:

Cell Culture and Lysis:

Culture cells (e.g., HeLa or HEK293T) expressing endogenous or tagged SAP61 and

SAP114 to 80-90% confluency.

Wash cells twice with ice-cold PBS.

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1

mM EDTA, 1% NP-40, and protease inhibitors).

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (cell lysate).

Pre-clearing the Lysate:

Add 20-30 µL of Protein A/G magnetic beads to 1-2 mg of protein lysate.

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

Immunoprecipitation:

Add 2-5 µg of anti-SAP61 antibody or an isotype control IgG to the pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation.
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Add 30-50 µL of equilibrated Protein A/G magnetic beads.

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

Pellet the beads using a magnetic rack and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower

detergent concentration).

Repeat the wash step 3-5 times.

Elution:

After the final wash, remove all supernatant.

Add 30-50 µL of 2x Laemmli sample buffer to the beads.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

Analysis:

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

Perform Western blotting and probe with antibodies against SAP114 to detect the co-

immunoprecipitated protein. Probe with an anti-SAP61 antibody to confirm successful

immunoprecipitation.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It allows for

the determination of association rate (ka), dissociation rate (kd), and the equilibrium

dissociation constant (Kd).

Workflow Diagram:
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Caption: Surface Plasmon Resonance workflow.

Protocol:

Protein Preparation:

Express and purify recombinant SAP61 (ligand) and SAP114 (analyte). Ensure high purity

(>95%) and proper folding.

Dialyze both proteins into the same running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES

pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Ligand Immobilization:

Activate a sensor chip (e.g., CM5) surface using a mixture of EDC and NHS.

Inject a solution of SAP61 at a concentration of 10-50 µg/mL in an appropriate

immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired

immobilization level.

Deactivate the remaining active esters with an injection of ethanolamine-HCl.

Analyte Interaction Analysis:

Prepare a dilution series of SAP114 in the running buffer (e.g., ranging from low nM to µM

concentrations).

Inject the different concentrations of SAP114 over the sensor surface with immobilized

SAP61. Include a buffer-only injection for double referencing.

Monitor the association phase during the injection.

Dissociation and Regeneration:
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After the association phase, allow the running buffer to flow over the chip to monitor the

dissociation of the SAP61-SAP114 complex.

If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any

remaining bound analyte.

Data Analysis:

Subtract the reference channel data from the active channel data.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the

determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters

(ΔH and ΔS).

Workflow Diagram:
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Caption: Isothermal Titration Calorimetry workflow.

Protocol:

Protein Preparation:

Express and purify recombinant SAP61 and SAP114 to high concentration and purity.

Thoroughly dialyze both proteins against the same buffer (e.g., 20 mM HEPES pH 7.5,

150 mM NaCl) to minimize heats of dilution. Degas the solutions before use.

ITC Experiment Setup:
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Load the sample cell (typically ~200 µL) with SAP61 at a concentration of 5-50 µM.

Load the injection syringe (~40 µL) with SAP114 at a concentration 10-20 times higher

than the SAP61 concentration.

Titration:

Perform a series of small injections (e.g., 2 µL each) of SAP114 into the SAP61 solution

while maintaining a constant temperature.

Allow the system to reach equilibrium between each injection.

Data Analysis:

Integrate the heat change peaks for each injection.

Plot the heat change per mole of injectant against the molar ratio of the two proteins.

Fit the resulting binding isotherm to a suitable binding model to determine the binding

affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS)

can then be calculated.

Biolayer Interferometry (BLI)
BLI is another label-free optical biosensing technique used to measure biomolecular

interactions in real-time.

Workflow Diagram:
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Caption: Biolayer Interferometry workflow.

Protocol:
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Protein and Sensor Preparation:

Express and purify recombinant SAP61 (ligand) and SAP114 (analyte). Biotinylate SAP61

for immobilization on streptavidin-coated biosensors.

Hydrate streptavidin biosensors in the running buffer (e.g., HBS-EP+).

Experimental Setup:

Load the biotinylated SAP61 onto the streptavidin biosensors.

Establish a stable baseline by dipping the sensors into wells containing running buffer.

Association and Dissociation:

Move the sensors to wells containing a dilution series of SAP114 to measure the

association phase.

Move the sensors back to wells with running buffer to measure the dissociation phase.

Data Analysis:

Align and process the raw data, subtracting the reference sensor data.

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 global fit)

to determine ka, kd, and Kd.

Förster Resonance Energy Transfer (FRET)
FRET is a fluorescence-based technique that can be used to measure the distance between

two fluorophores, and thus can be used to detect and quantify protein-protein interactions in

vitro or in living cells.

Workflow Diagram:

Protein Labeling
(SAP61-Donor, SAP114-Acceptor)

Sample Preparation
(Mix labeled proteins)

Fluorescence Measurement
(Donor and Acceptor emission)

FRET Efficiency Calculation
(Determine binding)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Förster Resonance Energy Transfer workflow.

Protocol:

Protein Labeling:

Genetically fuse SAP61 and SAP114 with a FRET donor (e.g., CFP or GFP) and acceptor

(e.g., YFP or mCherry) pair, respectively.

Alternatively, chemically label purified SAP61 and SAP114 with suitable donor and

acceptor fluorescent dyes.

In Vitro FRET Assay:

Mix the donor-labeled SAP61 with increasing concentrations of acceptor-labeled SAP114

in a suitable buffer.

Excite the donor fluorophore and measure the emission spectra.

A decrease in donor fluorescence and an increase in acceptor fluorescence indicates

FRET and thus binding.

Calculate the FRET efficiency at different concentrations to determine the binding affinity.

In Vivo FRET Assay (using fluorescent protein fusions):

Co-express the SAP61-donor and SAP114-acceptor fusion proteins in cells.

Perform fluorescence microscopy (e.g., confocal or FLIM) to measure FRET.

Analyze the FRET signal in different cellular compartments to study the interaction in its

native environment.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters

such as buffer composition, protein concentrations, and incubation times will be necessary for

each specific experimental setup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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